3-Piperazin-2-YL-1H-indole

Description

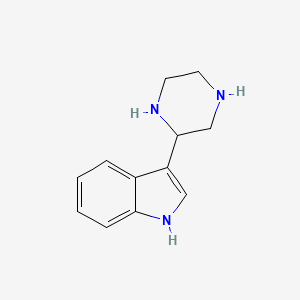

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15N3 |

|---|---|

Molecular Weight |

201.27 g/mol |

IUPAC Name |

3-piperazin-2-yl-1H-indole |

InChI |

InChI=1S/C12H15N3/c1-2-4-11-9(3-1)10(7-15-11)12-8-13-5-6-14-12/h1-4,7,12-15H,5-6,8H2 |

InChI Key |

OOSXPTBDCRTBIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(CN1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies and Chemoinformatic Approaches for 3 Piperazin 2 Yl 1h Indole and Its Derivatives

Targeted Synthesis Strategies for the Core 3-Piperazin-2-YL-1H-indole Scaffold

The construction of the this compound core presents a unique synthetic challenge, requiring the strategic formation of both the indole (B1671886) and piperazine (B1678402) rings, along with their precise linkage.

Classical and Modern Synthetic Routes to this compound

A classical approach to the synthesis of the this compound scaffold involves a multi-step sequence, often beginning with a pre-formed indole nucleus. One documented route commences with the protection of the indole nitrogen, for instance, with a phenylsulfonyl group, to prevent unwanted side reactions and to activate the C3 position. The synthesis of a key precursor, 1-(phenylsulfonyl)-3-(2-piperazinyl)-1H-indole, has been described. This method involves the reaction of an appropriately substituted indole derivative with ethylenediamine (B42938). The final step to obtain the target compound would be the deprotection of the phenylsulfonyl group, which can be achieved under various conditions, such as acidic hydrolysis with trifluoromethanesulfonic acid organic-chemistry.org.

Modern synthetic strategies may employ more convergent approaches. For instance, a plausible route could involve the reaction of 3-bromoacetylindole with a suitably protected ethylenediamine derivative to form a piperazinone intermediate. Subsequent reduction of the amide functionality would then yield the desired piperazine ring.

Another potential modern approach is the application of transition metal-catalyzed cross-coupling reactions. For example, a suitably protected 3-haloindole could be coupled with a protected 2-substituted piperazine derivative using palladium or copper catalysis to form the C-C bond between the two heterocyclic systems researchgate.netnih.gov.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds to minimize environmental impact. In the context of this compound synthesis, several green strategies can be envisioned.

One approach involves the use of environmentally benign solvents. For instance, the Fischer indole synthesis, a classical method for indole ring formation, can be adapted to use water as a solvent in the presence of a reusable acidic ionic liquid catalyst dicp.ac.cn. This would significantly reduce the reliance on volatile organic compounds.

Furthermore, catalyst-free and solvent-free reaction conditions represent an ideal green synthetic route. The straightforward condensation of sulfonamides with aldehydes, mediated by a reusable dehydrating agent like neutral alumina, showcases a green method for forming key bonds in related syntheses nih.gov. Such principles could be adapted for the construction of intermediates leading to the target molecule. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, also align with green chemistry principles by reducing the number of synthetic steps and waste generation researchgate.netnih.gov.

Stereoselective Synthesis of Enantiopure this compound

The piperazine ring in this compound contains a stereocenter at the C2 position, leading to the existence of enantiomers. The stereoselective synthesis of this scaffold is crucial as different enantiomers often exhibit distinct biological activities.

Drawing parallels from the synthesis of the analogous 3-(piperidin-3-yl)-1H-indole, a viable strategy for achieving enantiopure this compound would involve the use of chiral auxiliaries acs.org. For example, a racemic mixture of a suitable precursor could be derivatized with a chiral auxiliary, the resulting diastereomers separated by chromatography, and the auxiliary subsequently cleaved to yield the enantiopure product.

Alternatively, asymmetric catalysis offers a more elegant and atom-economical approach. Chiral catalysts, such as chiral phosphoric acids or transition metal complexes with chiral ligands, could be employed in key bond-forming reactions to induce stereoselectivity rsc.orgacs.org. For instance, an asymmetric Pictet-Spengler reaction or an asymmetric reductive amination could potentially be developed for the enantioselective synthesis of the piperazine ring precursor. The synthesis of chiral piperazines and their derivatives through methods like asymmetric hydrogenation of pyrazines provides a strong foundation for developing such routes dicp.ac.cnacs.org.

Diversification and Derivatization Strategies for this compound Analogues

Once the core this compound scaffold is obtained, its diversification is essential for structure-activity relationship (SAR) studies and the development of analogues with improved properties.

Substituent Effects on the Indole Moiety of this compound

The indole ring is amenable to a variety of modifications, primarily through electrophilic substitution reactions at positions where the indole nitrogen is unprotected quimicaorganica.org. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation, which typically occur at the C3 position. However, since the C3 position is already substituted in the target molecule, reactions would likely be directed to other positions on the benzene (B151609) ring of the indole, guided by the electronic nature of the existing substituents.

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, can be employed on halogenated indole precursors to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups mdpi.comrsc.org. The N-H of the indole can also be functionalized through N-alkylation or N-arylation reactions, which can significantly impact the biological activity of the resulting analogues nih.govnih.govorganic-chemistry.org.

Modifications on the Piperazine Ring of this compound

The piperazine ring offers two nitrogen atoms that can be functionalized, providing a rich platform for derivatization. The secondary amines of the piperazine ring can readily undergo N-alkylation and N-arylation reactions.

N-Alkylation: Mono-N-alkylation of the piperazine ring can be achieved by reacting the core scaffold with various alkyl halides or by reductive amination with aldehydes and ketones nih.govnih.govgoogle.comresearchgate.net. This allows for the introduction of a wide array of alkyl and substituted alkyl groups.

N-Arylation: The introduction of aryl or heteroaryl groups on the piperazine nitrogens can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination researchgate.net. This modification can significantly influence the pharmacological profile of the compounds.

Linker and Bridge Modifications in this compound Series

The functional and structural diversity of the this compound series can be significantly expanded by modifying the linker or bridge that connects the indole and piperazine moieties. Research has shown that the heterocyclic indole ring does not need to be directly attached to the piperazine ring to maintain high affinity for certain biological targets. nih.gov Instead, various linkers, such as amide or methylene (B1212753) groups, can be incorporated, providing a powerful tool for modulating the physicochemical properties and biological activity of the compounds. nih.gov

One common strategy involves the amide coupling of an indole carboxylic acid with a piperazine derivative. For instance, (4-{2-[(5-Hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-ethyl}-piperazin-1-yl)-(1H-indol-3-yl)-methanone was prepared by coupling indole-3-carboxylic acid with the appropriate piperazine derivative. nih.gov This approach directly installs an amide linker between the 3-position of the indole and the piperazine nitrogen.

Another approach is to introduce a methylene linker. This can be achieved through the reduction of an amide linker. For example, a 5-substituted indole derivative with a methylene unit between the indole and the piperazine fragment was synthesized, demonstrating the chemical feasibility of this type of linkage. nih.gov

The position of attachment on the indole ring also significantly influences the properties of the resulting molecules. nih.gov Synthetic routes have been developed to connect the piperazine moiety to various positions of the indole scaffold, often requiring specific protecting group strategies and coupling conditions. For example, the synthesis of a derivative where the piperazine is attached at the 5-position of the indole involved protecting the indole nitrogen with a triisopropylsilyl group, followed by a palladium-catalyzed coupling reaction. nih.gov

The table below summarizes different linker modifications and attachment points explored in the synthesis of indole-piperazine derivatives.

| Indole Attachment Position | Linker Type | Synthetic Method | Reference |

| 3-position | Amide | Amide coupling of indole-3-carboxylic acid with a piperazine derivative. | nih.gov |

| 2-position | Amide | Amide coupling of indole-2-carboxylic acid with a piperazine derivative. | nih.govjrespharm.com |

| 5-position | Methylene | Reduction of an intermediate amide with a reducing agent like borane. | nih.gov |

| 5-position | Direct Bond | Palladium-catalyzed coupling of a protected 5-bromoindole (B119039) with a piperazine. | nih.gov |

High-Throughput Synthesis and Combinatorial Chemistry for this compound Libraries

High-throughput synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships. These approaches have been applied to scaffolds similar to this compound.

For example, a combinatorial library of substituted 3-(2-indolyl)piperidines was created using parallel synthesis. nih.gov This demonstrates the feasibility of applying combinatorial principles to heterocyclic scaffolds linked to a piperidine (B6355638) or piperazine ring. The general strategy involves reacting a core scaffold with a diverse set of building blocks in a parallel fashion to generate a library of final compounds.

In a similar vein, a series of novel piperazine-substituted indole derivatives were synthesized by reacting various 5-substituted-indole-2-carboxylic acids with a range of N-substituted piperazine derivatives. jrespharm.com The core reaction involved activating the indole carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) and then introducing the piperazine component. This method is highly amenable to a combinatorial format, where different indole acids and piperazines can be combined in a multi-well plate format to rapidly produce a library of compounds.

The general workflow for the combinatorial synthesis of a 3-piperazinyl-1H-indole library can be outlined as follows:

| Step | Description | Key Reagents |

| 1. Scaffold Preparation | Synthesis of a suitable indole-3-carboxylic acid or a related activated derivative. | Indole, various reagents for functionalization. |

| 2. Building Block Acquisition | A diverse set of N-monosubstituted piperazines is obtained or synthesized. | Commercially available or custom-synthesized piperazines. |

| 3. Parallel Reaction | The indole scaffold is reacted with each of the piperazine building blocks in separate reaction vessels (e.g., in a 96-well plate). | Amide coupling reagents (e.g., CDI, DEPBT). jrespharm.comgoogle.com |

| 4. Work-up and Purification | The reactions are worked up in parallel, often using automated liquid handling systems, followed by high-throughput purification (e.g., preparative HPLC). | Solvents for extraction, automated purification systems. |

This combinatorial approach allows for the systematic exploration of substitutions on both the piperazine ring and the indole nucleus, enabling the efficient discovery of compounds with desired properties.

Automated Synthesis and Flow Chemistry Applications for this compound Production

The production of indole derivatives, including the this compound scaffold, can be significantly enhanced through the use of automated synthesis and flow chemistry. mdpi.com These technologies offer advantages over traditional batch chemistry, including improved reaction control, enhanced safety, reduced reaction times, and easier scalability. mdpi.comnih.gov

Flow chemistry, in particular, has been successfully applied to the synthesis of the indole nucleus itself. For instance, the Fischer indole synthesis has been adapted to a continuous flow process using high-temperature and high-pressure conditions. This method allowed for the synthesis of an indole product with a residence time of approximately 3 minutes and a productivity of 25 g·h⁻¹. mdpi.com Such a process could be adapted for the large-scale production of the core indole structure required for this compound.

Furthermore, derivatization of the indole ring can also be intensified using flow chemistry. N-alkylation reactions, which are often required in the synthesis of complex indole derivatives, have been successfully performed in flow reactors. mdpi.com This approach can offer better control and higher efficiency compared to batch methods.

A multi-step flow synthesis of an indole-3-carboxylic ester has also been reported, demonstrating the power of assembling a suite of flow-based transformations to rapidly scale up production. nih.govresearchgate.net This integrated approach, where multiple reaction steps are performed sequentially in a continuous flow system, is highly desirable for on-demand production and for minimizing manual handling of intermediates.

The table below highlights key flow chemistry applications relevant to the synthesis of the this compound scaffold.

| Reaction Type | Technology | Advantages | Reference |

| Fischer Indole Synthesis | High-Temperature/Pressure Flow | Reduced reaction time, high productivity (25 g·h⁻¹). | mdpi.com |

| Hemetsberger–Knittel Synthesis | Flow System | Shorter reaction time compared to batch and microwave methods. | mdpi.com |

| N-Alkylation of Indole | Flow Chemistry | Intensified process, better control. | mdpi.com |

| Multi-step Indole Synthesis | Assembled Flow Reactors | Rapid scale-up, on-demand production. | nih.govresearchgate.net |

The adoption of these automated and continuous flow methodologies holds significant promise for the efficient, safe, and scalable production of this compound and its derivatives for further research and development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Piperazin 2 Yl 1h Indole Derivatives

Empirical and Classical SAR Investigations of 3-Piperazin-2-YL-1H-indole Analogues

Classical SAR studies involve the systematic modification of a lead compound's structure and the subsequent evaluation of the biological effects of these changes. This empirical approach provides valuable insights into the key molecular features required for a desired biological activity.

Positional Isomerism Effects on the Biological Activity of this compound

The position of linkage between the indole (B1671886) and piperazine (B1678402) rings is a fundamental determinant of activity. For example, in a study of indole-based piperazine derivatives with anticancer properties, compounds were synthesized where the piperazine was connected to the indole at different positions, such as the 1 and 3 positions of the indole ring. hilarispublisher.comcloudfront.net These variations in connectivity led to differing cytotoxic activities against various cancer cell lines, underscoring the importance of the linkage point in defining the molecule's interaction with its biological target. cloudfront.net

Furthermore, the substitution pattern on the indole ring itself is crucial. Shifting a substituent from one position to another can alter the molecule's electronic distribution and steric profile, thereby influencing its binding affinity for a receptor or enzyme.

Steric, Electronic, and Lipophilic Contributions to the Activity of this compound

The biological activity of this compound derivatives is governed by a combination of steric, electronic, and lipophilic factors. These properties can be systematically varied to optimize the pharmacological profile of a compound.

Steric Effects: The size and shape of substituents can influence how a molecule fits into a binding pocket. In some cases, bulky substituents can enhance activity by promoting favorable interactions, while in other instances, they may cause steric hindrance and reduce potency. mdpi.com For example, research on other piperazine-containing compounds has shown that the introduction of bulky lipophilic groups can sometimes improve activity. mdpi.com

Electronic Effects: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can modulate the reactivity and binding characteristics of the molecule. Electron-withdrawing groups, for instance, can influence the acidity of nearby protons and the strength of hydrogen bonds. mdpi.com The distribution of electron density within the indole and piperazine rings is critical for interactions with biological targets.

Lipophilic Contributions: Lipophilicity, often quantified by the partition coefficient (log P), is a key determinant of a drug's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). For compounds targeting the central nervous system, a certain degree of lipophilicity is required to cross the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and non-specific binding. Studies on related indole derivatives have shown that optimizing lipophilicity is crucial for achieving desired biological outcomes. mdpi.com For instance, in a series of 1,3-diarylpropenones, lipophilic parameters were found to have a significant correlation with their anti-inflammatory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs.

2D-QSAR Approaches for Predicting Activity of this compound

2D-QSAR models utilize descriptors calculated from the two-dimensional representation of a molecule, such as topological indices, constitutional descriptors, and physicochemical properties. These models are computationally less intensive than their 3D counterparts and can provide valuable insights into the general structural requirements for activity.

For indole-based compounds, 2D-QSAR studies have been successfully employed to predict various biological activities. For example, a 2D-QSAR model was developed for a series of 2-((1H-indol-3-yl)thio)-N-phenylacetamide derivatives as influenza A virus inhibitors. semanticscholar.org Similarly, a study on 1H-3-indolyl derivatives used 2D-QSAR to recommend promising candidates for further investigation as antioxidants. researchgate.net These models often use multilinear regression (MLR) or artificial neural networks (ANN) to correlate molecular descriptors with biological activity. semanticscholar.org

A hypothetical 2D-QSAR study on this compound derivatives might reveal the importance of descriptors such as molecular weight, number of hydrogen bond donors and acceptors, and lipophilicity (logP) in determining a specific biological activity.

3D-QSAR (e.g., CoMFA, CoMSIA) for Elucidating Pharmacophores of this compound

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the three-dimensional properties of molecules. slideshare.net These techniques require the alignment of a set of molecules and the calculation of steric and electrostatic fields (in CoMFA) or similarity indices based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields (in CoMSIA). researchgate.net

The resulting contour maps from CoMFA and CoMSIA analyses can visualize regions where modifications to the molecular structure are likely to enhance or diminish biological activity. For example, a 3D-QSAR study on a series of indole derivatives targeting the serotonin (B10506) transporter, dopamine (B1211576) D2 receptor, and MAO-A enzyme utilized CoMFA and CoMSIA to systematize the structure-activity relationship. nih.gov Similarly, CoMFA and CoMSIA have been applied to other indole-containing structures to understand their interactions with various biological targets. nih.govmdpi.com

For this compound derivatives, a 3D-QSAR study could reveal the precise steric and electronic requirements of the binding site. The contour maps might indicate that a bulky substituent is favored in one region of the molecule, while an electron-withdrawing group is preferred in another, providing a clear roadmap for the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening Based on this compound Scaffolds

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This process is known as virtual screening.

For the this compound scaffold, a pharmacophore model might consist of features such as a hydrogen bond donor (the indole N-H), a hydrogen bond acceptor (a nitrogen atom in the piperazine ring), an aromatic ring (the indole), and a hydrophobic feature. The precise arrangement and distances between these features would be critical for activity.

Virtual screening campaigns based on such a pharmacophore could lead to the discovery of new chemical entities with diverse core structures but the same essential pharmacophoric features as the this compound derivatives. This approach has been successfully used for various targets, including the identification of potential inhibitors of human acetylcholinesterase from piperazine derivatives. nih.gov The synthesis and biological evaluation of hit compounds from virtual screening can then lead to the development of novel therapeutic agents. hilarispublisher.com

Conformational Analysis and Flexibility of this compound and its Derivatives

The three-dimensional arrangement of atoms in a molecule, known as its conformation, and its inherent flexibility are critical determinants of its interaction with biological targets. For this compound and its derivatives, understanding their conformational preferences is key to elucidating their structure-activity relationships (SAR) and structure-property relationships (SPR).

Molecular modeling studies have been instrumental in exploring the conformational landscape of these derivatives. For instance, research on a series of 1-heteroaryl-4-[ω-(1H-indol-3-yl)alkyl]piperazines revealed that their bifunctional activity as dopamine D2 receptor antagonists and serotonin reuptake inhibitors could be explained by their ability to adopt two distinct conformations. acs.org This highlights the molecule's flexibility in adapting to different biological targets. acs.org

The substitution pattern on both the indole and piperazine rings plays a crucial role in modulating conformational preferences and, consequently, biological activity. For example, in a study of 2,3-dihydro-benzo[b] researchgate.netnih.govoxazin-4-yl)-2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-ethanamide derivatives, the presence of a fluorine atom on the indole moiety induced a different docking pose compared to its non-fluorinated counterpart. nih.gov This seemingly minor change led to a less favorable interaction with the target, demonstrating the profound impact of substitution on conformation and activity. nih.gov

Furthermore, constraining the conformational flexibility of the side chain has been recognized as a strategy to enhance the activity and selectivity of related compounds. nih.gov By introducing rigidifying elements or specific substituents, the molecule can be locked into a more bioactive conformation, reducing the entropic penalty upon binding to its target.

The piperazine ring itself, with its two nitrogen atoms, offers opportunities for substitution that can influence both the molecule's conformation and its physicochemical properties. The opposing nitrogen atoms in the six-membered ring contribute to a larger polar surface area and provide hydrogen bond donors and acceptors, which can lead to improved water solubility, oral bioavailability, and target affinity. researchgate.net

In essence, the conformational flexibility of this compound derivatives is a double-edged sword. While it allows for adaptation to various biological targets, it can also lead to a loss of potency and selectivity. Therefore, a deep understanding of the conformational preferences and the factors that govern them is essential for the rational design of new derivatives with improved therapeutic profiles.

Computational Chemistry and Molecular Modeling of 3 Piperazin 2 Yl 1h Indole Interactions

Molecular Docking Simulations for Elucidating Binding Modes of 3-Piperazin-2-YL-1H-indole

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein receptor, providing valuable information about the binding affinity and the key intermolecular interactions.

Receptor-based docking relies on the known three-dimensional structure of the target protein. For compounds containing the indole (B1671886) and piperazine (B1678402) scaffolds, common targets include serotonin (B10506) receptors (like 5-HT1A), the serotonin transporter (SERT), and dopamine (B1211576) receptors (like D2). uchile.clnih.gov

In a typical docking simulation, the this compound molecule is placed into the binding site of the target receptor, and various conformations and orientations are sampled. A scoring function is then used to estimate the binding affinity for each pose. Studies on analogous indolyl-piperazine derivatives have shown that the protonated piperazine nitrogen atom frequently forms a crucial electrostatic interaction, such as a salt bridge, with a key acidic residue in the receptor's active site. For instance, in the dopamine D2 receptor, this interaction often occurs with an aspartic acid residue (Asp114). nih.govscispace.com

The indole moiety typically positions itself within a hydrophobic pocket of the binding site, forming favorable van der Waals and aromatic interactions with surrounding nonpolar amino acid residues like tryptophan, phenylalanine, and leucine. nih.govscispace.com Hydrogen bonds can also be formed between the indole's N-H group and suitable acceptor residues in the binding pocket. These combined interactions anchor the ligand within the receptor and are critical for its binding affinity and selectivity.

Table 1: Predicted Interactions from Receptor-Based Docking of Indole-Piperazine Derivatives

| Target Receptor | Key Interacting Residue(s) | Type of Interaction | Reference |

| Dopamine D2 Receptor | Asp114, Trp386, Phe198 | Electrostatic, Aromatic | nih.gov |

| Serotonin Transporter (SERT) | Asp98, Phe335, Tyr95 | Electrostatic, Aromatic | uchile.cl |

| 5-HT1A Receptor | Asp116, Phe361, Tyr390 | Electrostatic, Hydrogen Bond, Aromatic | mdpi.com |

When the 3D structure of the target receptor is unknown, ligand-based approaches can be employed. These methods utilize the information from a set of known active molecules (ligands) to build a model that predicts the activity of new compounds. Techniques like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are common.

A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, positive/negative ionizable groups) that a molecule must possess to bind to a specific target. For a series of this compound analogues, a common pharmacophore would likely include an aromatic feature for the indole ring, a positive ionizable feature for the piperazine nitrogen, and potentially a hydrogen bond donor from the indole N-H. This model can then be used as a template to screen virtual libraries of compounds or to guide the design of new analogues with improved activity.

3D-QSAR studies further quantify the relationship between the 3D properties of molecules and their biological activity. By aligning a series of analogues and calculating their steric and electrostatic fields, a statistical model is generated to predict the activity of new compounds. This approach helps in understanding which structural modifications are likely to enhance or diminish the desired biological effect.

Molecular Dynamics (MD) Simulations to Probe this compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system, including the protein, the ligand, and surrounding solvent molecules. This allows for the observation of the stability of the ligand-receptor complex, the flexibility of the protein, and the specific movements of the ligand within the binding site. researchgate.net

MD simulations can be used to calculate the binding free energy of a ligand to its target, providing a more accurate estimation of binding affinity than docking scores alone. Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are frequently used to compute these energies from the MD trajectory. mdpi.com The binding free energy (ΔG_bind) is a key thermodynamic parameter that indicates the stability of the complex; a more negative value suggests a stronger and more stable interaction. mdpi.com

A common metric used is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD plot for the complex suggests that the ligand remains securely bound and the protein maintains a stable conformation. mdpi.com In contrast, large fluctuations might indicate an unstable interaction or significant conformational rearrangements. Furthermore, Root Mean Square Fluctuation (RMSF) analysis can pinpoint which parts of the protein (e.g., specific loops or domains) become more or less flexible upon ligand binding, providing insights into the allosteric effects of the interaction.

Quantum Chemical Calculations for this compound Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. researchgate.net Methods like Density Functional Theory (DFT) can provide detailed information about the electronic structure, molecular orbitals, and chemical reactivity of this compound. researchgate.net

These calculations can determine the distribution of electron density and the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for understanding how the molecule will interact with its biological target. For instance, the nitrogen atoms in the piperazine ring are typically electron-rich and act as hydrogen bond acceptors or protonation sites.

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Table 2: Representative Quantum Chemical Descriptors Calculated for Indole and Piperazine-like Structures

| Descriptor | Definition | Typical Significance | Reference |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | researchgate.net |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | researchgate.net |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical reactivity and stability | researchgate.net |

| Chemical Hardness (η) | Resistance to change in electron distribution | Related to the HOMO-LUMO gap | researchgate.net |

| Electronegativity (χ) | Power of an atom to attract electrons | Influences bond polarity and interactions | researchgate.net |

| Electrophilicity Index (ω) | Measure of electrophilic character | Predicts reactivity in polar reactions | researchgate.net |

Frontier Molecular Orbital Theory Applied to this compound

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict the reactivity of a molecule. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. numberanalytics.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can accept electrons, thus acting as an electron acceptor (electrophile). libretexts.orglibretexts.org

The energy of these orbitals and the difference between them, known as the HOMO-LUMO gap, are critical descriptors of a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a large energy gap indicates higher stability and lower chemical reactivity. mdpi.com

For this compound, these parameters can be calculated using Density Functional Theory (DFT) methods, such as B3LYP with a 6-311G++(d,p) basis set. researchgate.net The HOMO is expected to be localized primarily on the electron-rich indole ring system, which is a known electron-donating moiety. The LUMO distribution would likely be spread across the molecule. The energy gap provides a quantitative measure of the molecule's excitability and its tendency to engage in chemical reactions. mdpi.com

| Parameter | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.5 | Indicates electron-donating capability (nucleophilicity). Primarily localized on the indole nucleus. |

| LUMO Energy | -1.0 to -2.0 | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ~4.5 | Reflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. |

Electrostatic Potential Surface Analysis of this compound

Molecular Electrostatic Potential (MEP) surface analysis is a computational method used to visualize the charge distribution of a molecule and predict how it will interact with other molecules. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (negative potential; nucleophilic) and electron-poor (positive potential; electrophilic). nih.govrsc.org These regions are crucial for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are central to drug-receptor binding. rsc.org

In the MEP map of this compound, distinct regions of negative and positive potential would be observed:

Negative Regions (Red/Yellow): These electron-rich areas are typically found around electronegative atoms and act as sites for electrophilic attack or hydrogen bond accepting. For this molecule, negative potential is expected around the nitrogen atoms of the piperazine ring and the indole N-H group.

Positive Regions (Blue): These electron-poor areas are usually located around hydrogen atoms bonded to electronegative atoms and are sites for nucleophilic attack or hydrogen bond donation. The hydrogen atom on the indole nitrogen (N-H) and the hydrogens on the piperazine nitrogens would be prominent regions of positive potential. nih.gov

Neutral Regions (Green): These areas, likely the carbon-rich aromatic portions of the indole ring, indicate non-polar characteristics.

This analysis provides a qualitative prediction of how the molecule might orient itself within a protein's binding pocket, guiding structure-activity relationship (SAR) studies. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Potential Role in Interactions |

|---|---|---|

| Indole N-H group | Positive (on H), Negative (on N) | Hydrogen bond donor (H), Hydrogen bond acceptor (N) |

| Piperazine N-H groups | Positive (on H), Negative (on N) | Hydrogen bond donors (H), Hydrogen bond acceptors (N) |

| Indole Aromatic Ring | Largely neutral to slightly negative | Potential for π-π stacking or hydrophobic interactions |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) for this compound

In silico ADME prediction is an essential component of early-stage drug discovery, allowing for the evaluation of a compound's pharmacokinetic profile before costly synthesis and in vitro testing. windows.netnih.gov By calculating key molecular descriptors, computational models can forecast a molecule's likely behavior in the body.

Computational Models for Permeability and Solubility of this compound

Aqueous solubility and membrane permeability are critical determinants of a drug's oral bioavailability. nih.gov Computational models predict these properties based on the molecule's structural features.

Solubility: Models predict aqueous solubility (LogS) using descriptors like molecular weight, LogP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area (PSA). diva-portal.orgnih.gov Compounds with high molecular weight and high lipophilicity tend to have lower aqueous solubility. nih.gov

Permeability: Intestinal absorption is often predicted by modeling permeability through Caco-2 cell monolayers. Key descriptors influencing permeability include LogP, PSA, and the number of rotatable bonds. diva-portal.org The "rule of 5" provides a general guideline, suggesting that poor permeation is more likely when molecular weight is over 500, LogP is over 5, and there are more than 5 H-bond donors or 10 H-bond acceptors. nih.gov

For this compound, these descriptors can be calculated to estimate its drug-likeness and potential for oral absorption.

| Descriptor/Property | Predicted Value | Significance for ADME |

|---|---|---|

| Molecular Weight (g/mol) | ~215.28 | Low molecular weight is favorable for absorption. |

| LogP (Octanol/Water) | 1.5 - 2.5 | Indicates moderate lipophilicity, balancing solubility and permeability. |

| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Good potential for cell membrane permeability (typically < 140 Ų). |

| Hydrogen Bond Donors | 2 (Indole N-H, Piperazine N-H) | Favorable for permeability (typically ≤ 5). |

| Hydrogen Bond Acceptors | 2 (Piperazine Nitrogens) | Favorable for permeability (typically ≤ 10). |

| Aqueous Solubility (LogS) | -2.0 to -3.0 | Suggests moderate to good solubility. |

Prediction of Metabolic Stability and Major Metabolites of this compound

Metabolic stability determines a drug's half-life and duration of action. nih.gov In silico models predict a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are responsible for the biotransformation of most drugs. researchgate.net These models identify "metabolic soft spots"—chemically liable sites on the molecule prone to enzymatic modification. nih.gov

For this compound, likely sites of metabolism include:

Oxidation of the indole ring: Aromatic hydroxylation at positions 4, 5, 6, or 7 is a common metabolic pathway for indoles.

Oxidation of the piperazine ring: N-dealkylation or oxidation at carbons alpha to the nitrogen atoms can occur.

N-Glucuronidation: The secondary amine in the piperazine ring could be a site for conjugation reactions.

Predicting these pathways helps in designing analogues with improved metabolic stability by modifying the susceptible positions. nih.gov

| Metabolic Reaction | Likely Site | Predicted Metabolite |

|---|---|---|

| Aromatic Hydroxylation | C5 or C6 of the indole ring | 5-hydroxy-3-(piperazin-2-yl)-1H-indole |

| Aliphatic Hydroxylation | Piperazine ring carbons | 3-(hydroxy-piperazin-2-yl)-1H-indole |

| N-Oxidation | Piperazine ring nitrogen | 3-(piperazin-2-yl)-1H-indole N-oxide |

Computational Approaches for Blood-Brain Barrier Penetration by this compound

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS). Computational models predict BBB penetration based on physicochemical properties. eurekaselect.com Key parameters include the log of the brain-to-plasma concentration ratio (LogBB) and the permeability-surface area product (LogPS). researchgate.netnih.gov

Properties favoring BBB penetration include:

High lipophilicity (LogP between 1 and 3)

Low molecular weight (< 450 Da)

Low polar surface area (TPSA < 90 Ų)

Low count of hydrogen bond donors nih.gov

Based on its predicted physicochemical properties (Table 3), this compound shows characteristics favorable for BBB penetration. Its moderate lipophilicity, low molecular weight, and low TPSA suggest it has the potential to cross from the bloodstream into the brain parenchyma. researchgate.net

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| LogBB | > 0.3 | Considered to be well-distributed to the brain. researchgate.net |

| LogPS | > -2 | Considered capable of penetrating the CNS. researchgate.net |

| BBB Penetration Likelihood | High | Physicochemical properties align with those of known CNS-active molecules. |

Identification and Mechanistic Elucidation of Biological Targets for 3 Piperazin 2 Yl 1h Indole

Enzyme Inhibition, Activation, and Modulation Studies of 3-Piperazin-2-YL-1H-indole

The indole (B1671886) and piperazine (B1678402) moieties are present in numerous enzyme inhibitors. nih.govnih.gov Therefore, a comprehensive evaluation of this compound's effect on various enzyme families, such as kinases, proteases, and metabolic enzymes like monoamine oxidase (MAO), would be a critical step.

Kinetic Characterization of this compound as an Enzyme Modulator

Enzyme kinetic studies are essential to understand how a compound affects an enzyme's activity. These studies determine key parameters like the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ), which quantify the compound's potency. The mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is elucidated by analyzing the enzyme's reaction rates at varying concentrations of both the substrate and the inhibitor, often visualized using Lineweaver-Burk plots. nih.gov

For example, a study on indole-based sulfonamide derivatives as potential acetylcholinesterase (AChE) inhibitors for Alzheimer's disease involved detailed kinetic analyses to confirm their mode of inhibition. researchgate.net Similarly, a series of novel indole-piperazine derivatives were identified as selective histone deacetylase 6 (HDAC6) inhibitors, with the most potent compound, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, exhibiting an IC₅₀ of 13.6 nM. springernature.com Such studies would be vital to characterize the enzymatic interactions of this compound.

Table 1: Illustrative Enzyme Inhibition Data for Structurally Related Compounds

| Compound Name | Target Enzyme | IC₅₀ (nM) | Type of Inhibition |

|---|---|---|---|

| N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide | HDAC6 | 13.6 | Not Specified |

| 5-styrylbenzamide derivative (2a) | BACE-1 | 6700 | Not Specified |

This table presents data for compounds structurally related to this compound to illustrate the types of results obtained from enzyme inhibition studies. Data sourced from references nih.govresearchgate.netspringernature.com.

Mechanism-Based Inhibition by this compound

Mechanism-based inhibitors, or suicide inhibitors, are compounds that are converted by the target enzyme into a reactive intermediate, which then irreversibly inactivates the enzyme. This type of inhibition is time-dependent and is of significant interest in drug development due to its potential for high specificity and prolonged duration of action. Investigating whether this compound acts as a mechanism-based inhibitor for any of its potential enzyme targets would involve pre-incubating the enzyme with the compound and observing if the inhibition increases over time.

Receptor Binding and Functional Assays for this compound

The indole and piperazine scaffolds are privileged structures in the design of ligands for G-protein coupled receptors (GPCRs), particularly for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov

Radioligand Binding Studies for this compound

Radioligand binding assays are a highly sensitive and quantitative method to determine the affinity of a compound for a specific receptor. nih.govnih.gov These assays use a radioactively labeled ligand known to bind to the receptor of interest. The ability of an unlabeled compound, such as this compound, to displace the radioligand from the receptor is measured. sci-hub.se This allows for the determination of the compound's inhibition constant (Kᵢ), a measure of its binding affinity. multispaninc.com

Numerous studies on indole-piperazine derivatives have utilized this technique. For instance, a series of 3-substituted piperazine derivatives were evaluated for their affinity to sigma receptors, with the most potent compound showing a Kᵢ of 181 nM for the sigma-1 receptor. nih.gov In another study, 3-indolylpropylpiperazine derivatives were synthesized and evaluated as ligands for the serotonin transporter (SERT) and dopamine D₂ receptors, with some compounds exhibiting Kᵢ values in the low nanomolar range for SERT.

Table 2: Illustrative Receptor Binding Affinities for Structurally Related Compounds

| Compound Class/Name | Target Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|---|

| 3-indolylpropylpiperazine derivative (7k) | SERT | 5.63 |

| 3-indolylpropylpiperazine derivative (13c) | SERT | 6.85 |

| Phenylacetamide derivative (17b) | Sigma-1 | 181 |

| Piperidine (B6355638) derivative (5) | Histamine H₃ | 7.70 |

This table presents data for compounds structurally related to this compound to illustrate the types of results obtained from radioligand binding studies. Data sourced from references nih.govacs.org.

GPCR Activation/Inhibition by this compound

Beyond simple binding, it is crucial to determine the functional effect of a compound on a receptor—whether it acts as an agonist (activator), antagonist (inhibitor), or inverse agonist. Functional assays for GPCRs typically measure changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium ions (Ca²⁺), upon receptor activation. eurofinsdiscovery.comnih.gov For example, Gₛ-coupled receptors increase cAMP levels, while Gᵢ-coupled receptors decrease them, and Gₒ-coupled receptors often trigger an increase in intracellular calcium. eurofinsdiscovery.comrevvity.com

More advanced techniques like Bioluminescence Resonance Energy Transfer (BRET) or Fluorescence Resonance Energy Transfer (FRET) can monitor the direct interaction between a GPCR and its signaling partners, such as G-proteins or β-arrestins, in real-time within living cells. physiology.orgfrontiersin.org These assays are critical for understanding not only if a compound activates or inhibits a receptor but also if it exhibits biased agonism, preferentially activating one signaling pathway over another. frontiersin.org For this compound, a panel of such functional assays would be necessary to fully characterize its pharmacological profile at any identified GPCR targets.

Ion Channel Modulation by this compound

Currently, there is a lack of specific published research detailing the direct modulatory effects of this compound on specific ion channels. The broader class of piperazine-containing compounds has been noted for its diverse pharmacological activities, which in some cases include interaction with ion channels. For instance, certain piperazine derivatives have been investigated for their ability to block various ion channels, contributing to their therapeutic effects. However, without direct experimental evidence for this compound, any potential activity in this area remains speculative. Further research, including electrophysiological studies such as patch-clamp experiments on a variety of ion channel types, would be necessary to determine if this specific compound has any significant ion channel modulatory properties.

Protein-Ligand Interaction Analysis Using Biophysical Techniques for this compound

Detailed biophysical studies to characterize the direct binding of this compound to protein targets are not extensively available in the public domain. Such analyses are crucial for understanding the molecular basis of a compound's activity and for validating its biological targets.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for this compound

As of the latest literature review, specific data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for this compound are not available. These techniques are powerful for quantifying the kinetics (kon, koff) and thermodynamics (ΔH, ΔS) of binding interactions between a small molecule and its protein target. The application of SPR and ITC would be a logical next step in the preclinical investigation of this compound to identify and validate its binding partners and to quantify the affinity and energetics of these interactions.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography of this compound Complexes

There are no publicly accessible Nuclear Magnetic Resonance (NMR) or X-ray crystallography studies that have resolved the structure of this compound in complex with a biological target. These structural biology techniques provide high-resolution insights into the precise binding mode and the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Such information is invaluable for structure-based drug design and for elucidating the mechanism of action at an atomic level.

Cellular Mechanistic Investigations of this compound Actions

Comprehensive studies on the cellular mechanisms of action for this compound have not yet been reported in the scientific literature. Understanding how a compound affects cellular processes is key to linking its molecular interactions to its physiological or pathological effects.

Pathway Analysis and Signaling Cascades Modulated by this compound

Specific information on the signaling pathways and cascades modulated by this compound is currently unavailable. Future research in this area would likely involve treating relevant cell lines with the compound and using techniques such as Western blotting or phospho-protein arrays to assess changes in the phosphorylation status of key signaling proteins. This would help to map the intracellular signaling networks affected by the compound.

Gene Expression Profiling (Transcriptomics) in Response to this compound

There are no published transcriptomics studies, such as those using microarray or RNA-sequencing, that have characterized the global changes in gene expression in response to treatment with this compound. Such an analysis would provide a broad overview of the cellular processes affected by the compound and could help in identifying novel biological targets and pathways. The table below illustrates a hypothetical outcome of such a study, indicating the types of data that would be generated.

Hypothetical Gene Expression Profiling Data for this compound

| Gene Symbol | Regulation | Fold Change | p-value | Biological Process |

|---|---|---|---|---|

| GENE-A | Up | 2.5 | 0.001 | Cell Cycle |

| GENE-B | Down | -3.1 | <0.001 | Apoptosis |

| GENE-C | Up | 1.8 | 0.02 | Inflammation |

| GENE-D | Down | -2.2 | 0.005 | DNA Repair |

Note: This data is purely illustrative and does not represent actual experimental results.

Proteomic and Metabolomic Profiling to Understand this compound Effects

Comprehensive proteomic and metabolomic analyses are crucial tools for elucidating the molecular mechanisms of action of novel chemical entities. However, a thorough review of publicly available scientific literature reveals a significant gap in the understanding of the specific compound This compound . At present, there are no published studies that have specifically investigated the proteomic or metabolomic profiles resulting from treatment with this molecule.

While research exists on the broader classes of piperazine and indole derivatives, these findings are not directly applicable to the unique chemical structure and potential biological activity of This compound . For instance, studies on other piperazine-containing compounds have identified various biological effects, from anticancer properties to impacts on the central nervous system, often accompanied by detailed proteomic and metabolomic data. Similarly, various indole derivatives have been shown to modulate diverse cellular pathways. However, the specific substitutions and their spatial arrangement in This compound define its distinct pharmacological fingerprint, which cannot be accurately predicted from related but structurally different molecules.

To illustrate the type of data that would be necessary to populate this section, the following tables are provided as examples of how proteomic and metabolomic findings for This compound would be presented. It is critical to note that the data within these tables is hypothetical and for illustrative purposes only, as no such data currently exists in the public domain for this specific compound.

Hypothetical Proteomic Profile

A hypothetical study might involve treating a relevant cell line (e.g., a cancer cell line or a neuronal cell line) with This compound and then using mass spectrometry-based proteomics to identify differentially expressed proteins. The results could be presented as follows:

Table 1: Hypothetical Changes in Protein Expression in Response to this compound

| Protein Name | Gene Symbol | Fold Change | p-value | Postulated Function |

| Apoptosis Regulator BAX | BAX | +2.5 | <0.01 | Pro-apoptotic |

| Cyclin-dependent kinase 2 | CDK2 | -1.8 | <0.05 | Cell cycle progression |

| Heat shock protein 70 | HSP70 | +3.1 | <0.01 | Cellular stress response |

| Glycogen synthase kinase-3 beta | GSK3B | -2.0 | <0.05 | Signal transduction |

This table is for illustrative purposes only. The proteins and values are hypothetical.

Hypothetical Metabolomic Profile

Similarly, a metabolomic analysis would measure changes in small molecule metabolites within the cells or biological fluids following exposure to the compound.

Table 2: Hypothetical Changes in Metabolite Levels in Response to this compound

| Metabolite | Pathway | Fold Change | p-value | Potential Implication |

| Lactate | Glycolysis | +2.2 | <0.01 | Shift to anaerobic metabolism |

| Glutamate | Amino Acid Metabolism | -1.7 | <0.05 | Altered neurotransmitter synthesis |

| Tryptophan | Tryptophan Metabolism | -3.0 | <0.01 | Precursor availability for indoleamine synthesis |

| Citrate | TCA Cycle | -1.9 | <0.05 | Disruption of cellular energy production |

This table is for illustrative purposes only. The metabolites and values are hypothetical.

The absence of specific proteomic and metabolomic data for This compound underscores a critical area for future research. Such studies would be invaluable in identifying its biological targets, understanding its mechanism of action, and potentially uncovering novel therapeutic applications. Until such research is conducted and published, a detailed and scientifically accurate account of its effects at the proteome and metabolome level cannot be provided.

Preclinical Pharmacological Investigations of 3 Piperazin 2 Yl 1h Indole in Disease Models

Selectivity and Specificity Profiling of 3-Piperazin-2-YL-1H-indole Across Multiple Targets

Detailed in vitro and in vivo studies to determine the selectivity and specificity profile of This compound across a range of biological targets are not documented in the public domain. Such profiling is a critical step in drug discovery to understand a compound's mechanism of action and to anticipate its potential on-target and off-target effects.

For related compounds, selectivity profiling has been crucial. For example, a piperazine-derived α1D/1A antagonist, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), demonstrated high subtype-selectivity for α1D- and α1A-adrenoceptors over the α1B-subtype. nih.gov This highlights the importance of the specific substituents on the piperazine (B1678402) and indole (B1671886) rings in determining target affinity and selectivity.

Without experimental data from binding assays, enzyme inhibition panels, or functional cellular assays for this compound, it is not possible to construct a selectivity profile. Such a profile would typically be presented in a data table format, as shown in the hypothetical example below for a generic compound.

Hypothetical Selectivity Profile Data Table

This table is for illustrative purposes only and does not represent actual data for this compound.

| Target | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |

| Receptor X | Data not available | Data not available |

| Enzyme Y | Data not available | Data not available |

| Ion Channel Z | Data not available | Data not available |

Resistance Mechanisms and Strategies to Overcome Resistance to this compound

There are no published studies investigating the mechanisms of acquired or intrinsic resistance to This compound in any disease model. Research into drug resistance is typically initiated once a compound has demonstrated significant biological activity and is being considered for further development.

In the broader context of piperazine-containing compounds, resistance mechanisms can be diverse. For instance, in the treatment of Chagas disease with disubstituted piperazines, metabolic instability of the piperazine ring was a challenge that researchers sought to overcome through strategies like bioisosteric replacement and reduction of the compound's lipophilicity (logD). nih.gov In cancer, resistance to piperazine-containing drugs can arise from various mechanisms, including the overexpression of drug efflux pumps like P-glycoprotein (P-gp). mdpi.com

Strategies to overcome such resistance mechanisms are varied and depend on the specific context. They can include the co-administration of drugs that inhibit resistance pathways, chemical modification of the therapeutic agent to evade resistance mechanisms, or the use of novel drug delivery systems. However, in the absence of any data on the biological activity and potential resistance pathways for this compound, any discussion of resistance would be purely speculative.

Future Directions and Emerging Research Themes for 3 Piperazin 2 Yl 1h Indole

Exploration of Novel Therapeutic Applications for 3-Piperazin-2-YL-1H-indole and its Analogues

The structural framework of this compound serves as a valuable starting point for the development of new therapeutic agents. Researchers are actively exploring its potential in a variety of disease areas beyond its initially investigated applications.

Recent studies have highlighted the promise of indole-piperazine derivatives as selective histone deacetylase 6 (HDAC6) inhibitors. One such derivative, N-hydroxy-4-((4-(7-methyl-1H-indole-3-carbonyl)piperazin-1-yl)methyl)benzamide, has demonstrated potent HDAC6 inhibition and has shown neuroprotective effects by promoting neurite outgrowth and protecting against oxidative stress in cellular models. nih.gov This opens up new avenues for the treatment of neurodegenerative diseases.

Furthermore, novel indole-piperazine derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov Several of these compounds have shown significant efficacy against both Gram-positive and Gram-negative bacteria, including challenging strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These findings suggest that the this compound scaffold could be a valuable template for developing new antimicrobial agents to combat antibiotic resistance. nih.gov

The indole (B1671886) scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its ability to be modified to interact with a wide range of biological targets. mdpi.com This inherent versatility allows for the exploration of its derivatives in diverse therapeutic areas such as oncology and neuropharmacology. chemimpex.com For instance, the indole ring is a key component in naturally occurring anticancer compounds. researchgate.net The combination of the indole nucleus with a piperazine (B1678402) moiety offers a rich chemical space for the design of novel drug candidates. nih.govnih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and research on this compound is no exception. These computational tools offer the potential to accelerate the identification of new drug candidates, predict their properties, and optimize their development. nih.govexlibrisgroup.comijariie.com

In silico studies, including molecular docking and molecular dynamics simulations, are already being used to investigate the interactions of indole-piperazine derivatives with their target proteins. jneonatalsurg.comnih.govnih.govrsc.org These computational approaches provide valuable insights into the binding modes and structure-activity relationships of these compounds, guiding the design of more potent and selective molecules. nih.gov For example, in silico predictions of pharmacokinetic and safety properties can help to identify and deprioritize compounds with a high likelihood of failure in later stages of drug development. nih.gov

The integration of AI and ML can also facilitate de novo drug design, where algorithms generate entirely new molecular structures with optimized properties. researchgate.net This approach can lead to the discovery of novel this compound derivatives with unique pharmacological profiles that may not be accessible through traditional chemical synthesis and screening.

Development of Prodrug Strategies and Advanced Delivery Systems for this compound

To enhance the therapeutic potential of this compound and its analogues, researchers are exploring prodrug strategies and advanced drug delivery systems. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, often at the target site. digitellinc.commdpi.com This approach can improve a drug's physicochemical properties, such as solubility and stability, as well as its pharmacokinetic profile. digitellinc.comnih.gov

For instance, a prodrug of the anticancer agent NSC-743380, which possesses an indole moiety, was synthesized to improve its stability and reduce its acute toxicity. nih.gov This strategy led to improved pharmacokinetic properties and better tolerability in preclinical models. nih.gov Similar approaches could be applied to this compound derivatives to overcome challenges related to their formulation and delivery.

Advanced drug delivery systems, such as those based on nanotechnology, offer another avenue for optimizing the therapeutic efficacy of these compounds. For example, piperazine-based compounds have been conjugated to humanized ferritin to create a delivery system for siRNA in cancer cells. acs.org This targeted delivery approach improved the silencing effect of the siRNA and demonstrated the potential for delivering therapeutic payloads to specific cell types. acs.org Such systems could be adapted to deliver this compound derivatives to their site of action, thereby increasing their local concentration and minimizing systemic side effects.

Polypharmacology and Multi-Targeting Approaches with this compound

The traditional "one-drug, one-target" paradigm is increasingly being replaced by polypharmacology, which involves designing single molecules that can interact with multiple biological targets. researchgate.net This multi-targeting approach is particularly relevant for complex diseases like cancer and neurodegenerative disorders, where multiple pathways are often dysregulated. mdpi.com The this compound scaffold is well-suited for the development of such multi-target-directed ligands (MTDLs). jneonatalsurg.comresearchgate.net

Researchers have already designed and synthesized indole-piperazine derivatives that act as dual inhibitors of different targets. For example, compounds have been developed that combine potent dopamine (B1211576) D2 receptor antagonism with serotonin (B10506) reuptake inhibition, showing potential as novel antipsychotics. acs.org Another study focused on developing 3-indolylpropyl clubbed piperazine derivatives as dual-targeting antidepressants, simultaneously acting on the serotonin transporter (SERT) and the 5-HT1A receptor. researchgate.net

In the context of Alzheimer's disease, benzyl (B1604629) piperazine derivatives are being investigated as dual-acting inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation. jneonatalsurg.com Similarly, piperine-derived ligands with a piperazine moiety have shown inhibitory activity against cholinesterases, BACE1, and Aβ aggregation. nih.gov These examples underscore the potential of the this compound framework in creating MTDLs for complex diseases.

Exploration of this compound as a Chemical Biology Tool and Probe

Beyond its therapeutic potential, the this compound scaffold can be utilized as a valuable tool in chemical biology research. These compounds can serve as chemical probes to investigate the function of specific biological targets and to dissect complex cellular pathways. chemimpex.com

The inherent ability of the indole ring to be readily modified allows for the introduction of various functional groups, including fluorescent tags or photoaffinity labels. mdpi.com These modifications can enable researchers to visualize the localization of the compound within cells, identify its binding partners, and study its mechanism of action in real-time.

For example, piperazine-containing compounds have been used in the development of probes for various biological targets. The versatility of the piperazine moiety in terms of its chemical reactivity facilitates its incorporation into more complex molecular architectures. nih.govnih.gov By designing specific this compound derivatives with high affinity and selectivity for a particular target, researchers can develop powerful tools for target validation and for exploring the biological consequences of modulating that target's activity.

The development of such chemical probes can provide crucial insights into disease mechanisms and can aid in the identification of new drug targets. The continued exploration of this compound and its analogues as chemical biology tools will undoubtedly contribute to a deeper understanding of fundamental biological processes.

Q & A

Basic Research Question

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole-piperazine linkage. Key signals include the indole NH proton (δ 10.2–11.5 ppm) and piperazine methylene protons (δ 2.5–3.5 ppm) .

- X-ray crystallography : Resolves spatial arrangements, particularly the planarity of the indole ring and piperazine chair conformation .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₆N₄ for this compound) with <2 ppm error .

How can researchers resolve contradictions in reported pharmacological activities of this compound derivatives?

Advanced Research Question

Discrepancies in bioactivity data often arise from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, serotonin receptor binding assays may differ in radioligand concentrations (1–10 nM) .

- Structural modifications : Minor changes (e.g., N-methylation of piperazine) alter binding affinities. Comparative molecular docking (using AutoDock Vina) can predict interactions with targets like 5-HT₂A receptors .

- Metabolic stability : Assess hepatic microsome stability (e.g., rat liver microsomes, 1 mg/mL) to identify degradation products that affect potency .

What strategies are employed to enhance the selectivity of piperazine-indole hybrids in targeted biological assays?

Advanced Research Question

- Bioisosteric replacement : Substitute piperazine with morpholine to reduce off-target binding at adrenergic receptors .

- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to the indole C5 position, lowering logP from 3.2 to 2.7 and improving CNS penetration .

- Pharmacophore mapping : Use Schrödinger’s Phase software to align critical hydrogen-bond acceptors (piperazine N atoms) with target active sites .

What are the challenges in scaling up the synthesis of this compound while maintaining purity, and how can they be addressed?

Advanced Research Question

- Byproduct formation : At scale, Pd catalyst residues (≥500 ppm) may persist. Mitigate via silica gel chromatography or activated charcoal filtration .

- Solvent selection : Replace toluene with cyclopentyl methyl ether (CPME) for safer large-scale reflux .

- Purification : Use recrystallization from ethanol/water (70:30 v/v) to achieve >99% purity, monitored by HPLC (C18 column, 254 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.